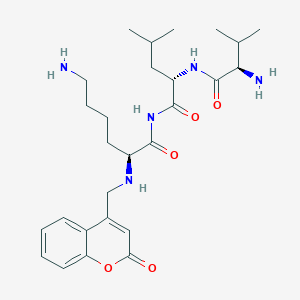

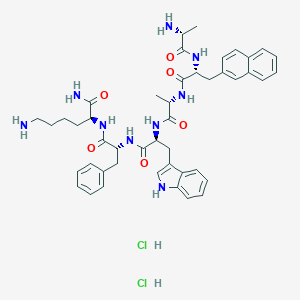

Val-leu-lys-amc

描述

Valyl-leucyl-lysyl-4-aminomethylcoumarin is a synthetic peptide substrate used in various biochemical assays to measure the activity of proteases. It is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a useful tool in drug discovery, clinical diagnostics, and environmental monitoring.

科学研究应用

Valyl-leucyl-lysyl-4-aminomethylcoumarin has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study protease kinetics and inhibition.

Biology: Employed in cell-based assays to monitor protease activity in real-time, aiding in the understanding of cellular processes such as apoptosis and signal transduction.

Medicine: Utilized in clinical diagnostics to detect protease-related diseases, including cancer and inflammatory conditions.

Industry: Applied in environmental monitoring to assess the presence of proteases in water and soil samples.

作用机制

Target of Action

Val-leu-lys-amc, also known as (2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide or Valyl-leucyl-lysyl-4-aminomethylcoumarin, is a selective fluorogenic substrate for the enzyme plasmin . Plasmin is a fibrinolytic serine protease that plays a key role in the regulation of intravascular thrombolysis .

Mode of Action

The compound interacts with plasmin by serving as a substrate. When this compound is hydrolyzed by plasmin, the free AMC (7-amino-4-methylcoumarin) fluorophore is released . This release can be quantified by fluorometric detection, with excitation at 360–380 nm and emission at 440–460 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the plasminogen activation pathway . Plasminogen, when converted to plasmin, degrades the extracellular matrix (ECM), facilitating processes such as cell migration and tissue remodeling . The compound’s interaction with plasmin can influence these processes.

Pharmacokinetics

It’s recommended to store the compound at -20°C for stability .

Result of Action

The hydrolysis of this compound by plasmin results in the release of the AMC fluorophore . This can be used to quantify plasmin activity, providing a measure of processes such as ECM degradation and cell migration .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with storage at -20°C recommended . Additionally, the compound’s interaction with plasmin and the resulting effects can be influenced by the presence of other molecules in the cellular environment .

生化分析

Biochemical Properties

Valyl-leucyl-lysyl-4-aminomethylcoumarin interacts with the enzyme plasmin . Plasmin is a serine protease that plays a key role in fibrinolysis, the process that breaks down blood clots . The interaction between Valyl-leucyl-lysyl-4-aminomethylcoumarin and plasmin results in the cleavage of the compound, releasing a fluorescent signal .

Cellular Effects

The effects of Valyl-leucyl-lysyl-4-aminomethylcoumarin on cells are primarily related to its role as a substrate for plasmin. By serving as a substrate, it can influence the activity of plasmin and thereby affect various cellular processes related to fibrinolysis .

Molecular Mechanism

The molecular mechanism of action of Valyl-leucyl-lysyl-4-aminomethylcoumarin involves its interaction with plasmin. When this compound is cleaved by plasmin, it releases a fluorescent signal. This fluorescence can be used to measure the activity of plasmin, providing insights into the regulation of fibrinolysis .

Temporal Effects in Laboratory Settings

The temporal effects of Valyl-leucyl-lysyl-4-aminomethylcoumarin in laboratory settings are largely related to its stability and degradation. As a peptide substrate, it is stable under standard laboratory conditions . Once it interacts with plasmin, it is cleaved and releases a fluorescent signal .

Metabolic Pathways

Valyl-leucyl-lysyl-4-aminomethylcoumarin is involved in the fibrinolysis pathway through its interaction with plasmin . Fibrinolysis is the physiological process that degrades blood clots, and plasmin is a key enzyme in this process .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of valyl-leucyl-lysyl-4-aminomethylcoumarin involves the coupling of valine, leucine, lysine, and 4-aminomethylcoumarin. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of valyl-leucyl-lysyl-4-aminomethylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets quality standards.

化学反应分析

Types of Reactions

Valyl-leucyl-lysyl-4-aminomethylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the amino acids and the 4-aminomethylcoumarin moiety results in the release of a fluorescent product.

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of specific proteases. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) to maintain the pH and ionic strength.

Major Products

The major product formed from the hydrolysis of valyl-leucyl-lysyl-4-aminomethylcoumarin is 4-aminomethylcoumarin, which exhibits strong fluorescence. This property is exploited in various assays to quantify protease activity.

相似化合物的比较

Valyl-leucyl-lysyl-4-aminomethylcoumarin is unique due to its high specificity and sensitivity as a fluorogenic substrate. Similar compounds include:

Glycyl-phenylalanyl-aminomethylcoumarin: Another fluorogenic substrate used in protease assays but with different amino acid sequences.

Arginyl-lysyl-aminomethylcoumarin: Used for detecting different classes of proteases with varying specificity.

Leucyl-arginyl-aminomethylcoumarin: Employed in assays targeting specific proteases involved in blood coagulation.

Valyl-leucyl-lysyl-4-aminomethylcoumarin stands out due to its balanced combination of amino acids, providing optimal interaction with a broad range of proteases while maintaining high fluorescence intensity upon cleavage.

属性

IUPAC Name |

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHPGALRXWDGHE-AWRGLXIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933322 | |

| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148168-23-4 | |

| Record name | Valyl-leucyl-lysyl-4-aminomethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148168234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: One study mentions using VLK-AMC to analyze the activity of both cathepsin S and a cysteine proteinase found in Ancylostoma caninum. What do these two enzymes have in common?

A2: Both cathepsin S and the cysteine proteinase secreted by Ancylostoma caninum are classified as cysteine proteinases. [, ] This means their catalytic mechanism relies on a cysteine residue within their active site to cleave peptide bonds. [, ] VLK-AMC is designed to be a substrate for cysteine proteinases due to its specific amino acid sequence.

Q2: The research papers mention the use of inhibitors like E-64 alongside VLK-AMC. What is the purpose of using such inhibitors?

A3: Inhibitors like E-64 are specific to cysteine proteinases and help confirm that the observed enzymatic activity is indeed due to a cysteine proteinase and not another class of protease. [, ] By comparing the activity in the presence and absence of E-64, researchers can confirm that the observed cleavage of VLK-AMC is specifically due to a cysteine proteinase.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)

![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)